(R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile

Catalog No.
S12280126
CAS No.
M.F
C21H24ClN3O
M. Wt
369.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)pipera...

Product Name

(R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile

IUPAC Name

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetonitrile

Molecular Formula

C21H24ClN3O

Molecular Weight

369.9 g/mol

InChI

InChI=1S/C21H24ClN3O/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)25-13-11-24(12-14-25)15-17-26-16-10-23/h1-9,21H,11-17H2/t21-/m1/s1

InChI Key

SBAKHIDRFYZRKO-OAQYLSRUSA-N

Canonical SMILES

C1CN(CCN1CCOCC#N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Isomeric SMILES

C1CN(CCN1CCOCC#N)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl

The compound (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile is a complex organic molecule with significant potential in medicinal chemistry. It belongs to a class of compounds that exhibit pharmacological activity, particularly in the realm of antihistamines and neuropharmacology. The structural formula indicates the presence of a piperazine ring, which is commonly found in various pharmaceutical agents, and a chlorophenyl group that may contribute to its biological activity.

The compound's molecular formula is C20H24ClN3OC_{20}H_{24}ClN_3O with a molecular weight of approximately 363.87 g/mol. Its IUPAC name reflects its intricate structure, which includes an acetonitrile moiety linked through an ethoxy group to a piperazine derivative.

The chemical reactivity of (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile can involve several types of reactions:

  • Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Hydrolysis: The ethoxy group may undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids or alcohols.
  • Reduction Reactions: The nitrile group can be reduced to an amine or aldehyde under suitable conditions.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.

The biological activity of this compound is primarily associated with its potential as an antihistamine and anxiolytic agent. Compounds containing piperazine structures are known for their ability to interact with various neurotransmitter receptors, including serotonin and dopamine receptors.

In particular, the presence of the chlorophenyl group may enhance the binding affinity to H1 histamine receptors, thereby exhibiting antihistaminic effects. Additionally, studies have indicated that related compounds can possess anxiolytic properties, making them candidates for treating anxiety disorders.

The synthesis of (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available piperazine derivatives and chlorobenzene compounds.
  • Reagents: Reagents such as alkyl halides (for ethoxy substitution), nitriles (for acetonitrile formation), and solvents like dimethylformamide or dichloromethane are commonly used.
  • Multi-step Synthesis: The process often involves multiple steps including nucleophilic substitutions, reductions, and purifications to obtain the final product in high yield.

For example, one method involves reacting a piperazine derivative with a chlorobenzene compound followed by subsequent reactions to introduce the ethoxy and acetonitrile groups .

The primary applications of (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile include:

  • Pharmaceutical Development: As a potential candidate for developing new antihistamines or anxiolytics.
  • Research Tool: Used in pharmacological studies to understand receptor interactions and mechanisms of action.
  • Chemical Intermediates: Serves as an intermediate in the synthesis of more complex pharmaceutical agents.

Interaction studies involving (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile focus on its binding affinity and efficacy at various receptors:

  • Receptor Binding Assays: These assays help determine how effectively the compound binds to H1 histamine receptors compared to other known antihistamines.
  • Functional Studies: Assessing the physiological effects on cell lines expressing relevant receptors can elucidate its therapeutic potential.
  • Comparative Studies: Evaluating its interactions against structurally similar compounds provides insights into structure-activity relationships.

Several compounds share structural similarities with (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile, including:

Compound NameStructureUnique Features
CetirizineContains a similar piperazine ring and chlorophenyl groupEstablished antihistamine with proven efficacy
HydroxyzineAnother piperazine derivativeKnown for its anxiolytic properties
DesloratadineA metabolite of loratadine with similar structureLong-lasting antihistamine effects

These compounds highlight the uniqueness of (R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile through its specific structural modifications that may confer distinct pharmacological properties.

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Exact Mass

369.1607901 g/mol

Monoisotopic Mass

369.1607901 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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